molecular formula C16H15ClO2S B2463744 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one CAS No. 882748-88-1

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B2463744
CAS No.: 882748-88-1
M. Wt: 306.8
InChI Key: JANXBRNEOGHOIF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one is an organic compound that features a chlorophenyl group and a methoxyphenyl group connected by a sulfanyl bridge to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-chlorothiophenol with 4-methoxyphenylpropanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s aromatic groups may interact with hydrophobic pockets in enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one is unique due to its combination of a chlorophenyl group, a methoxyphenyl group, and a sulfanyl bridge. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANXBRNEOGHOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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